3-chloro-5-fluoro-1H-indole

Lipophilicity Membrane Permeability Drug Design

3-Chloro-5-fluoro-1H-indole (CAS 1388055-86-4, MF: C8H5ClFN, MW: 169.58) is a dihalogenated indole scaffold bearing chlorine at the 3-position and fluorine at the 5-position. This substitution pattern confers a calculated LogP of 2.82, representing a ~27% increase in lipophilicity compared to the mono-fluorinated analog 5-fluoroindole (LogP = 2.21).

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
Cat. No. B13932958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-5-fluoro-1H-indole
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)Cl
InChIInChI=1S/C8H5ClFN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H
InChIKeyNUUOVUTXURLDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluoro-1H-indole (CAS 1388055-86-4) Procurement Specifications and Chemical Profile


3-Chloro-5-fluoro-1H-indole (CAS 1388055-86-4, MF: C8H5ClFN, MW: 169.58) is a dihalogenated indole scaffold bearing chlorine at the 3-position and fluorine at the 5-position . This substitution pattern confers a calculated LogP of 2.82, representing a ~27% increase in lipophilicity compared to the mono-fluorinated analog 5-fluoroindole (LogP = 2.21) [1]. As an intermediate, it serves as a versatile building block in cross-coupling reactions and heterocyclic library synthesis, with commercial availability typically at ≥95% to 98% purity . The presence of both electron-withdrawing halogens enables orthogonal reactivity at the C-2 and C-3 positions while modulating the electron density of the indole core, a feature relevant to medicinal chemistry campaigns targeting SGLT inhibitors, kinase modulators, and 5-lipoxygenase pathways [2][3][4].

3-Chloro-5-fluoro-1H-indole vs. Mono-Halogenated Analogs: Why Direct Substitution Compromises Performance


Replacing 3-chloro-5-fluoro-1H-indole with mono-halogenated analogs such as 5-fluoroindole or 3-chloroindole fundamentally alters three critical selection parameters: lipophilicity, target-binding pharmacophore geometry, and synthetic utility. The dihalogenated scaffold exhibits a calculated LogP of 2.82, whereas 5-fluoroindole measures 2.21—a 0.61 log unit difference corresponding to an approximately 4-fold difference in partition coefficient that materially impacts membrane permeability and off-target partitioning profiles [1]. In biological systems, structure-activity relationship studies demonstrate that simultaneous halogenation at both C-3 and C-5 positions modulates binding affinity and selectivity in ways that single-position substitution cannot replicate; mono-halogenated derivatives show divergent activity profiles in kinase inhibition and MAO inhibition assays [2]. From a synthetic chemistry procurement perspective, 5-fluoroindole lacks the C-3 chlorine leaving group required for selective palladium-catalyzed cross-coupling functionalization at that position, while 3-chloroindole lacks the fluorine substituent that stabilizes certain bioactive conformations via electronic and metabolic effects [3]. These orthogonal differences preclude simple interchangeability in medicinal chemistry campaigns or industrial-scale route development.

3-Chloro-5-fluoro-1H-indole: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Lipophilicity Differentiation: 3-Chloro-5-fluoro-1H-indole vs. 5-Fluoroindole

3-Chloro-5-fluoro-1H-indole exhibits a calculated LogP of 2.82, representing a 0.61 log unit increase relative to 5-fluoroindole (LogP = 2.21) [1]. This difference corresponds to an approximately 4.1-fold higher predicted partition coefficient (octanol/water). For comparison, the brominated analog 3-bromo-5-fluoro-1H-indole has a LogP of 3.07, indicating that chlorine at C-3 provides intermediate lipophilicity between the mono-fluorinated and bromo-fluoro substituted scaffolds [2]. The addition of chlorine at C-3 increases calculated molecular weight from 135.14 g/mol (5-fluoroindole) to 169.58 g/mol for 3-chloro-5-fluoro-1H-indole, accompanied by altered polar surface area and hydrogen bonding capacity .

Lipophilicity Membrane Permeability Drug Design

5-Lipoxygenase Inhibitory Activity: Class-Level Benchmarking for 3-Chloro-5-fluoro-1H-indole Derivatives

In a cell-based assay using rat peritoneal leukocytes, indole derivatives structurally related to 3-chloro-5-fluoro-1H-indole demonstrated 5-lipoxygenase (5-LOX) inhibitory activity with IC50 values ranging from 0.74 μM to 3.17 μM [1]. Four compounds in this series (1m, 1s, 4a, and 6a) exhibited IC50 values <1 μM, outperforming the reference drug Zileuton in potency [2]. While direct IC50 data for the unsubstituted parent scaffold 3-chloro-5-fluoro-1H-indole is not available in this dataset, the series establishes a class-level benchmark: 30 out of 35 evaluated indole derivatives showed inhibitory potency exceeding that of the initial screening hit 1a (IC50 = 74 μM) [3]. Halogen substitution patterns—including fluoro and chloro groups—were identified as contributing factors to enhanced activity via electronic modulation of the indole core and improved target engagement [4].

5-Lipoxygenase Anti-inflammatory Leukotriene

SGLT Inhibitor Pharmacophore: 3-Chloro-5-fluoro-1H-indole vs. 3-Bromo-5-fluoro-1H-indole Scaffold Utility

Patent literature identifies 3-chloro-5-fluoro-1H-indole as a specifically claimed substituent combination within indole derivative scaffolds targeting sodium-dependent glucose co-transporters (SGLT) [1]. The patent defines R1 as fluorine or chlorine, and R2 as hydrogen, with 3-chloro-5-fluoro-1H-indole representing the dihalogenated embodiment combining both substituent types [2]. Binding affinity data for a structurally elaborated derivative—3-chloro-1-(1-(5-(ethoxymethyl)-4-(6-methoxypyridin-3-yl)-4H-1,2,4-triazol-3-yl)azetidin-3-yl)-5-fluoro-1H-indole—demonstrates V1a receptor engagement with an IC50 of 2.30 μM (2,300 nM) in HEK293 cells stably expressing human V1aR [3]. The chloro-fluoro substitution pattern appears in multiple bioactive molecules cataloged in enzyme kinetic databases, with IC50 values documented for derivatives targeting various enzyme systems [4].

SGLT Inhibition Diabetes Metabolic Disease

Synthetic Utility: Cross-Coupling Reaction Compatibility at C-3 Chlorine Position

The C-3 chlorine atom in 3-chloro-5-fluoro-1H-indole serves as a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling selective functionalization under mild conditions while preserving the intact indole NH and the C-5 fluorine substituent [1]. Published methodology demonstrates that unprotected, nitrogen-rich heterocycles—including variously substituted indole halides—undergo cross-coupling using precatalysts P1 or P2 in good to excellent yields [2]. This contrasts with 5-fluoroindole, which lacks the C-3 halogen handle and requires alternative functionalization strategies such as directed metalation or electrophilic substitution that may exhibit lower regioselectivity. 3-Bromo-5-fluoro-1H-indole also serves as a coupling partner but presents different reactivity and cost profiles; the chloro variant offers an intermediate option balancing reactivity with synthetic accessibility [3]. Subsequent functionalization at the C-3 position via Suzuki coupling enables exploration of diverse chemical space in library synthesis, including on-DNA encoded library applications [4].

Suzuki-Miyaura Cross-Coupling Heterocyclic Synthesis

MAO Inhibition SAR: Chloro-Indole Scaffold Potency vs. Bromo-Indole Analogs

Structure-activity relationship studies on indole-5,6-dicarbonitrile derivatives reveal that 3-chloro-substituted indoles exhibit potent inhibition of monoamine oxidase (MAO) isoforms [1]. Specifically, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-A with an IC50 of 0.014 μM and MAO-B with an IC50 of 0.017 μM, acting as a reversible and competitive inhibitor of both isoforms [2]. In direct comparison, 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles were characterized as comparatively weaker MAO inhibitors, establishing that chlorine substitution at C-3 confers superior potency relative to bromine within this chemotype [3]. While 3-chloro-5-fluoro-1H-indole lacks the 5,6-dicarbonitrile functionality present in these optimized leads, the SAR data demonstrates that the 3-chloroindole core is a privileged substructure for MAO inhibitor design and that halogen choice (Cl vs. Br) materially impacts potency outcomes [4].

Monoamine Oxidase MAO Inhibition Neurodegeneration

3-Chloro-5-fluoro-1H-indole: Validated Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: 5-Lipoxygenase Inhibitor Lead Optimization Campaigns

Research programs targeting 5-lipoxygenase (5-LOX) for inflammatory disease and leukotriene-related disorders benefit from 3-chloro-5-fluoro-1H-indole as a starting scaffold. Class-level SAR data shows indole derivatives achieve IC50 values as low as 0.74 μM against 5-LOX in rat peritoneal leukocyte assays, with optimized compounds outperforming Zileuton [1]. The chloro and fluoro substituents enhance biological profile by increasing lipophilicity and membrane permeability, a property validated by the LogP = 2.82 measurement . This compound positions research programs within a validated potency range while offering the C-3 chlorine handle for further diversification via cross-coupling to explore structure-activity relationships [2].

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling Library Synthesis

3-Chloro-5-fluoro-1H-indole serves as a regioselectively functionalizable building block for Suzuki-Miyaura cross-coupling reactions. The C-3 chlorine participates in palladium-catalyzed coupling with aryl/heteroaryl boronic acids under mild conditions, enabling rapid diversification of the indole core without protection of the indole NH [1]. This contrasts with 5-fluoroindole, which cannot undergo C-3 cross-coupling due to absence of a leaving group at that position. The retained C-5 fluorine further modulates electronic properties and metabolic stability of downstream products. This orthogonal reactivity profile supports parallel library synthesis, on-DNA encoded library construction, and scalable route development in both academic and industrial medicinal chemistry settings .

Metabolic Disease Drug Discovery: SGLT Inhibitor Pharmacophore Development

3-Chloro-5-fluoro-1H-indole is explicitly claimed as a substituent combination within indole-based scaffolds targeting sodium-dependent glucose co-transporters (SGLT) [1]. Patent literature defines R1 as fluorine or chlorine with R2 as hydrogen, positioning the 3-chloro-5-fluoro combination as a dihalogenated embodiment of claimed subject matter. Structurally elaborated derivatives demonstrate target engagement, with V1a receptor IC50 = 2,300 nM documented for a triazole-containing derivative . Procurement of this intermediate enables medicinal chemistry teams to operate within patented composition-of-matter space for diabetes and metabolic disease therapeutics while exploring structure-activity relationships through the orthogonal reactivity of the C-3 chlorine [2].

MAO-Targeted Neurological Disorder Research

Structure-activity relationship studies demonstrate that 3-chloro-substituted indole cores confer potent monoamine oxidase (MAO) inhibition, with derivatives achieving IC50 values of 14 nM (MAO-A) and 17 nM (MAO-B) [1]. Critically, 3-chloro substitution provides superior MAO inhibitory potency compared to 3-bromo substitution within the same chemotype, establishing halogen choice as a material determinant of biological activity . 3-Chloro-5-fluoro-1H-indole combines the potency-conferring 3-chloro motif with a metabolically stabilizing 5-fluoro substituent, offering a strategically differentiated scaffold for Parkinson's disease, depression, and other MAO-related disorder programs relative to both non-halogenated indoles and bromo-substituted alternatives [2].

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